molecular formula C10H17N3O2 B592200 tert-Butyl 2-cyanopiperazine-1-carboxylate CAS No. 1053656-76-0

tert-Butyl 2-cyanopiperazine-1-carboxylate

Cat. No.: B592200
CAS No.: 1053656-76-0
M. Wt: 211.265
InChI Key: YCIUFWZZINYMBA-UHFFFAOYSA-N
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Description

“tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1053656-76-0 . It has a molecular weight of 211.26 and its IUPAC name is tert-butyl 2-cyano-1-piperazinecarboxylate . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “this compound” involves adding N-Boc-ethylenediamine into an organic alcohol solution, stirring and mixing, and dropwise adding 2-chloroacrylonitrile in an ice-water bath .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 . The compound has a molecular formula of C10H17N3O2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 211.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 211.132076794 g/mol and its monoisotopic mass is 211.132076794 g/mol . The compound has a topological polar surface area of 65.4 Ų .

Scientific Research Applications

  • Chiral Auxiliary and Building Block in Peptide Synthesis : The compound has been used as a chiral auxiliary and building block in dipeptide synthesis, demonstrating its utility in stereochemical control and synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).

  • Key Structural Motif in Bioactive Compounds : It serves as a key structural motif in bioactive natural products and synthetic drugs, highlighting its importance in pharmaceutical research (Xie et al., 2019).

  • Role in Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity : The compound's derivatives have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating its potential in developing new therapeutic agents (Doležal et al., 2006).

  • Synthesis of Protected α-Amino Acids : It has been utilized in the synthesis of protected α-amino acids, an essential step in peptide synthesis and drug development (Baldwin et al., 1996).

  • Synthesis of Dendritic Macromolecules : The compound is used in the synthesis of water-soluble dendritic macromolecules with applications in nanotechnology and materials science (Pesak, Moore, & Wheat, 1997).

  • Tert-Butylating Reagent in Organic Synthesis : It has been developed as a tert-butylating reagent, useful in the modification of alcohols and carboxylic acids, which is significant in synthetic organic chemistry (Yamada et al., 2016).

  • Metabolism Studies : The compound has been studied in the context of metabolism, particularly in understanding the metabolic pathways and drug interactions, which is crucial in pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).

  • Cyclic Amino Acid Ester Synthesis : It is used in the synthesis of cyclic amino acid esters, which have applications in biochemistry and drug design (Moriguchi et al., 2014).

  • Boc-protected Amines Synthesis : The compound is involved in the synthesis of Boc-protected amines via Curtius rearrangement, a critical reaction in organic synthesis (Lebel & Leogane, 2005).

  • In Diels-Alder Reactions : It has been utilized in Diels-Alder reactions, a widely used method in synthetic organic chemistry for creating complex molecular structures (Padwa, Brodney, & Lynch, 2003).

Safety and Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

tert-butyl 2-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUFWZZINYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718778
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-76-0
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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